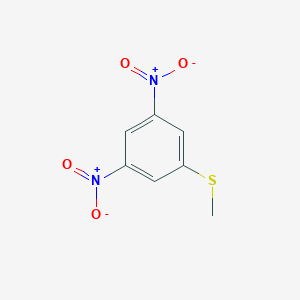![molecular formula C21H17N5O2S B289980 1-[11-(4-methoxyphenyl)-5,13-dimethyl-16-thia-3,4,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289980.png)
1-[11-(4-methoxyphenyl)-5,13-dimethyl-16-thia-3,4,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine core substituted with a methoxyphenyl and a dimethyl group
Preparation Methods
The synthesis of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one, and subsequent elimination of N,N-dimethylpropionamide . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Cyclization: Cyclization reactions can be employed to form additional ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored as a component in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes such as PARP-1 and EGFR, leading to the disruption of DNA repair pathways and cell cycle arrest in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone include other triazolopyrimidines and related heterocyclic compounds. Some examples are:
1-(4-Methoxyphenyl)-2-propanone: A simpler structure with similar methoxyphenyl substitution.
Triazolothiadiazines: Compounds with a similar triazole core but different substituents and ring structures.
The uniqueness of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone lies in its specific substitution pattern and the combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N5O2S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[11-(4-methoxyphenyl)-5,13-dimethyl-16-thia-3,4,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C21H17N5O2S/c1-10-15(11(2)27)16(13-5-7-14(28-4)8-6-13)17-18-19(29-21(17)23-10)20-25-24-12(3)26(20)9-22-18/h5-9H,1-4H3 |
InChI Key |
GOQCYUQPSVMPOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NN=C(N4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Canonical SMILES |
CC1=C(C(=C2C3=C(C4=NN=C(N4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)
![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)




![2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B289911.png)
![N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine](/img/structure/B289913.png)
![1-[5-amino-13-(4-chlorophenyl)-6-imino-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-12-yl]ethanone](/img/structure/B289914.png)
![1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289916.png)
![9-(4-chlorophenyl)-14-(4-methoxyphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289918.png)
![14-(4-acetylphenyl)-9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289919.png)
![1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289921.png)
![ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate](/img/structure/B289922.png)
